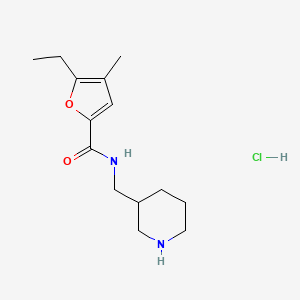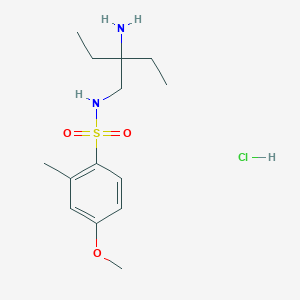
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves the selective inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking this channel, this compound 386088 reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound 386088 has been shown to have a significant impact on the transmission of pain signals in animal models of neuropathic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound 386088.
实验室实验的优点和局限性
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has several advantages for lab experiments, including its selectivity for the Nav1.7 sodium channel and its potential therapeutic applications. However, its moderate yield and complex synthesis method may limit its use in some experiments. Additionally, further studies are needed to fully understand its safety and efficacy in humans.
未来方向
There are several future directions for research on 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088. One potential direction is the development of new pain medications based on its selective inhibition of the Nav1.7 sodium channel. Another direction is the exploration of its potential therapeutic applications in other conditions, such as epilepsy and depression. Additionally, further studies are needed to fully understand its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound 386088 is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of neuropathic pain. Its selective inhibition of the Nav1.7 sodium channel makes it a promising candidate for the development of new pain medications. Further research is needed to fully understand its biochemical and physiological effects, as well as its safety and efficacy in humans.
合成方法
The synthesis of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves a multi-step process that includes the reaction of 5-ethyl-4-methylfuran-2-carboxylic acid with piperidine and formaldehyde to form the corresponding amide. The amide is then treated with hydrochloric acid to produce the hydrochloride salt of this compound 386088. The overall yield of this synthesis method is moderate and requires several purification steps.
科学研究应用
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This selectivity makes it a promising candidate for the development of new pain medications.
属性
IUPAC Name |
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-12-10(2)7-13(18-12)14(17)16-9-11-5-4-6-15-8-11;/h7,11,15H,3-6,8-9H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMOHHZNFJYTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2CCCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7640885.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)

![1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride](/img/structure/B7640905.png)


![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)